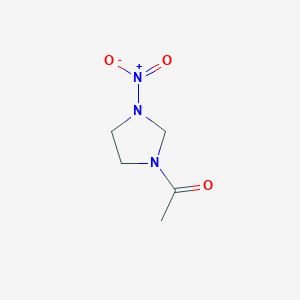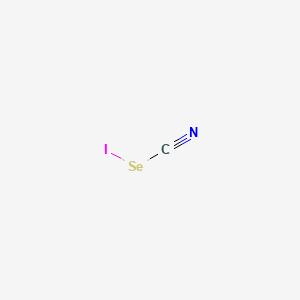
9-Acridinecarbonitrile, 6-chloro-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinecarbonitrile,6-chloro-2-hydroxy- is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have been used industrially as pigments and dyes since the nineteenth century .
Preparation Methods
The synthesis of 9-Acridinecarbonitrile,6-chloro-2-hydroxy- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
9-Acridinecarbonitrile,6-chloro-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
9-Acridinecarbonitrile,6-chloro-2-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Acts as a DNA intercalator, binding selectively to poly(dA-dT) sequences.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The primary mechanism of action of 9-Acridinecarbonitrile,6-chloro-2-hydroxy- involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This mechanism is particularly relevant in its anticancer activity, where it inhibits topoisomerase or telomerase enzymes .
Comparison with Similar Compounds
9-Acridinecarbonitrile,6-chloro-2-hydroxy- can be compared with other acridine derivatives such as:
9-Amino-6-chloro-2-methoxyacridine: Known for its use as a fluorescent probe for DNA and pH gradients.
Amsacrine (m-AMSA): An acridine derivative used in clinical studies for its anticancer properties.
Triazoloacridone (C-1305): Another acridine derivative with significant anticancer activity.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the unique properties of 9-Acridinecarbonitrile,6-chloro-2-hydroxy-.
Properties
Molecular Formula |
C14H7ClN2O |
|---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
6-chloro-2-hydroxyacridine-9-carbonitrile |
InChI |
InChI=1S/C14H7ClN2O/c15-8-1-3-10-12(7-16)11-6-9(18)2-4-13(11)17-14(10)5-8/h1-6,18H |
InChI Key |
ZGSKTDCLJGMYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=CC(=C3)Cl)C(=C2C=C1O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Thymine,[methyl-3H]](/img/structure/B13805599.png)

![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)



![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)




